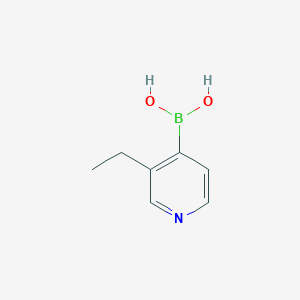

(3-Ethylpyridin-4-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

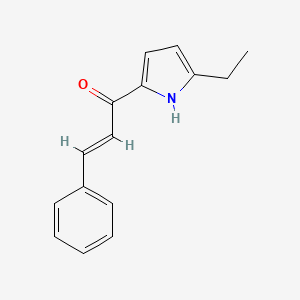

(3-Ethylpyridin-4-yl)boronic acid: 4-(3-Ethylpyridin-4-yl)benzeneboronic acid , is an organic compound containing a boron atom attached to a pyridine ring. Its chemical formula is C₇H₁₀BNO₂. Boronic acids are versatile compounds widely used in organic synthesis and medicinal chemistry due to their unique reactivity and ability to form stable complexes with Lewis bases.

Méthodes De Préparation

Hydroboration: The most common synthetic route for (3-Ethylpyridin-4-yl)boronic acid involves hydroboration of the corresponding alkene precursor. Alkenylboranes or catechol boronic esters can be obtained through the hydroboration of terminal alkynes. by the 1990s, boronic acids became the reagents of choice, especially for aryl couplings, due to their enhanced reactivity and high atom economy .

Analyse Des Réactions Chimiques

(3-Ethylpyridin-4-yl)boronic acid: participates in various chemical reactions:

Suzuki–Miyaura Coupling: It is a key reaction for forming carbon–carbon bonds. In this process, boronic acids react with aryl or vinyl halides in the presence of a palladium catalyst to yield biaryl or vinylarene products.

Oxidation and Reduction: Boronic acids can undergo oxidation to form boronic esters or reduction to form boranes.

Substitution Reactions: They can undergo nucleophilic substitution reactions, such as halogenation or Suzuki–Miyaura coupling.

Common reagents include palladium catalysts, bases (such as potassium carbonate), and solvents (e.g., DMF, THF).

Applications De Recherche Scientifique

(3-Ethylpyridin-4-yl)boronic acid: finds applications in:

Medicinal Chemistry: As a building block for drug discovery, especially in designing kinase inhibitors.

Materials Science: For functionalized polymers, sensors, and OLED materials.

Catalysis: In cross-coupling reactions and asymmetric synthesis.

Mécanisme D'action

The exact mechanism of action for this compound depends on its specific application. its boron center likely plays a crucial role in binding to target molecules or enzymes, affecting their function.

Comparaison Avec Des Composés Similaires

(3-Ethylpyridin-4-yl)boronic acid: can be compared with other boronic acids, such as phenylboronic acid or alkenylboranes. Its uniqueness lies in the ethyl substitution on the pyridine ring.

Propriétés

Formule moléculaire |

C7H10BNO2 |

|---|---|

Poids moléculaire |

150.97 g/mol |

Nom IUPAC |

(3-ethylpyridin-4-yl)boronic acid |

InChI |

InChI=1S/C7H10BNO2/c1-2-6-5-9-4-3-7(6)8(10)11/h3-5,10-11H,2H2,1H3 |

Clé InChI |

DUMKDZQXLTZFAE-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C(C=NC=C1)CC)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)

![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)

![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)

![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)